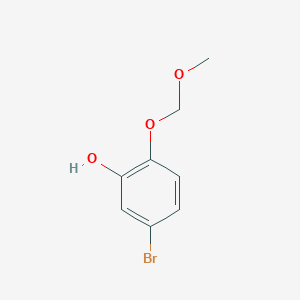
5-Bromo-2-methoxymethoxyphenol
Cat. No. B1465983
Key on ui cas rn:
148872-86-0
M. Wt: 233.06 g/mol
InChI Key: BDUUEBKYZSQJQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05514711
Procedure details


To a solution of the bromobenzene (4.35 g, 16.8 mmol) obtained above in chloroform (50 ml) was added m-chloroperbenzoic acid (4.09 g, 20.2 mmol, 85% purity), and the mixture was refluxed. Five hours later, m-chloroperbenzoic acid (2.05 g, 10.1 mmol) was added, and the mixture was refluxed for 29 hours. The reaction mixture was mixed with saturated aqueous sodium bicarbonate solution and hexaneethyl acetate, and the organic layer was separated. The organic layer was washed with saturated aqueous sodium bicarbonate solution and water in this order, dried over anhydrous magnesium sulfate and concentrated. The resulting residue was dissolved in methanol (20 ml) and mixed with potassium carbonate (4.64 g, 33.6 mmol) at 5 ° C. Twenty minutes later, the mixture was acidified with 3N HCl and extracted with ethyl acetate. The extract was dried over anhydrous magnesium sulfate and concentrated to give 2-(methoxymethyl) oxy-5-bromophenol (3.33 g, 85%).








Yield
85%
Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1C=C[CH:5]=[CH:4][CH:3]=1.Cl[C:9]1C=CC=C(C(OO)=O)C=1.[C:19](=[O:22])(O)[O-:20].[Na+].[C:24]([O-:27])(=O)[CH3:25].C(=O)([O-])[O-].[K+].[K+].Cl>C(Cl)(Cl)Cl>[CH3:9][O:20][CH2:19][O:22][C:5]1[CH:4]=[CH:3][C:2]([Br:1])=[CH:25][C:24]=1[OH:27] |f:2.3,5.6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4.35 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
4.09 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC(=CC=C1)C(=O)OO
|
Step Three
|
Name
|
|
|
Quantity
|
2.05 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC(=CC=C1)C(=O)OO
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-]
|
Step Five
|
Name
|
|
|
Quantity
|
4.64 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was refluxed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was refluxed for 29 hours
|
|
Duration
|
29 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic layer was separated
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with saturated aqueous sodium bicarbonate solution and water in this order
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The resulting residue was dissolved in methanol (20 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Twenty minutes
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The extract was dried over anhydrous magnesium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COCOC1=C(C=C(C=C1)Br)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.33 g | |
| YIELD: PERCENTYIELD | 85% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
